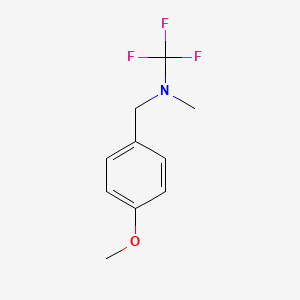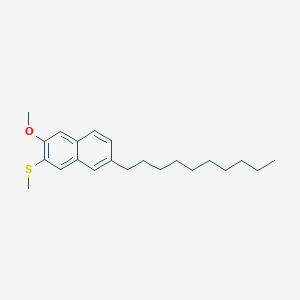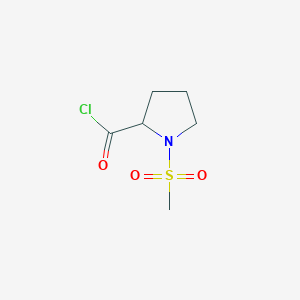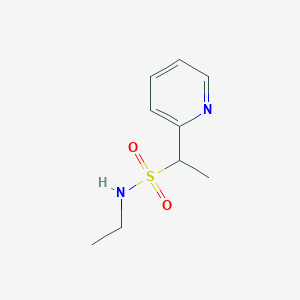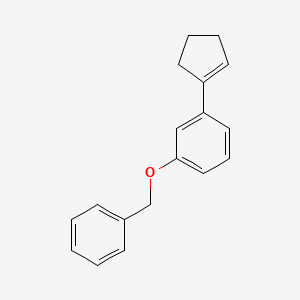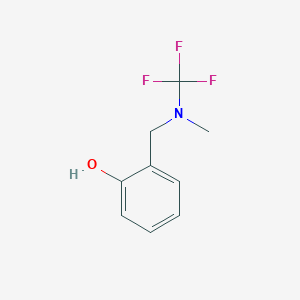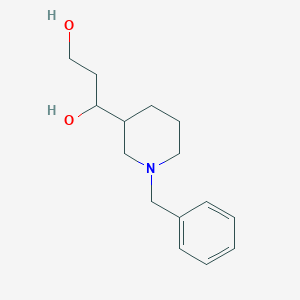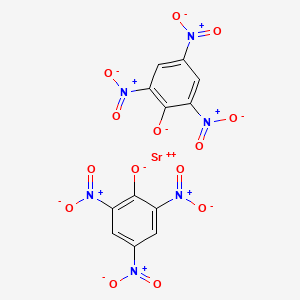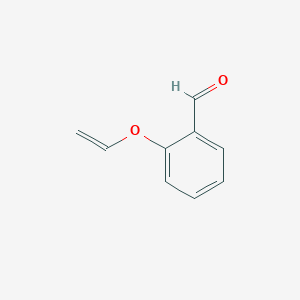
2-(Ethenyloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)benzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by an ethenyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with an appropriate alkylating agent under basic conditions. For example, salicylaldehyde can be reacted with bromoethane in the presence of a base such as potassium carbonate or sodium tert-butoxide in a solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: The major product is 2-(Ethenyloxy)benzoic acid.
Reduction: The major product is 2-(Ethenyloxy)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.
Applications De Recherche Scientifique
2-(Ethenyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(Ethenyloxy)benzaldehyde involves its interaction with cellular macromolecules. It can bind to proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular redox homeostasis and antioxidation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the ethenyloxy group.
2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an ethenyloxy group.
2-Methoxybenzaldehyde: Contains a methoxy group instead of an ethenyloxy group
Uniqueness
2-(Ethenyloxy)benzaldehyde is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethenyloxy functionality is required .
Propriétés
Numéro CAS |
31600-76-7 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-ethenoxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-7H,1H2 |
Clé InChI |
SEJQTMLOJOWUKH-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
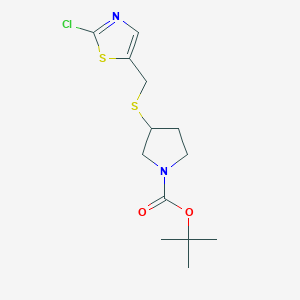

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
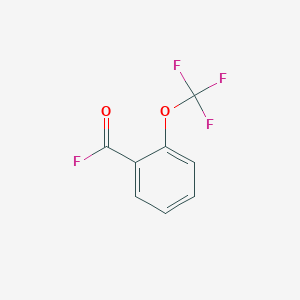
![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)
